N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-2-18(15-6-4-3-5-7-15)20(25)22-17-10-8-16(9-11-17)19-14-24-12-13-26-21(24)23-19/h3-14,18H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCTJXBURESGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with a phenylbutanamide moiety under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex molecules without the need for intermediate isolation . This method enhances the overall yield and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Amide Hydrolysis
The terminal amide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
| Conditions | Products | Catalysts/Analytical Methods |
|---|---|---|
| 6M HCl, reflux (4–6 hrs) | 2-Phenylbutanoic acid + 4-(imidazo[2,1-b]thiazol-6-yl)aniline | TLC monitoring; NMR for structural confirmation |
| NaOH (aq.), 80°C | Sodium 2-phenylbutanoate + 4-(imidazo[2,1-b]thiazol-6-yl)aniline | HPLC purification |
The reaction is critical for modifying the compound’s pharmacological properties by removing the amide moiety.
Electrophilic Aromatic Substitution (EAS)
The phenyl rings and imidazo-thiazole system participate in EAS reactions. Substituents on the imidazo-thiazole core influence regioselectivity.
Chlorinated derivatives (e.g., 4-Cl substituents) show enhanced inhibitory activity against kinases like FLT3 (IC₅₀: 0.022 μM) .
Reduction Reactions
Selective reduction of functional groups alters reactivity and bioactivity.
| Target Group | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nitro to amine | H₂/Pd-C | Ethanol, 25°C | 2-Phenylbutanamide with amine-substituted aryl |
| Imine reduction | NaBH₄/MeOH | 0°C → rt | Saturated imidazo-thiazole derivatives |
Reduction of nitro groups to amines (e.g., in derivatives like PubChem CID 41427293) improves water solubility and target engagement .
Cross-Coupling Reactions
The compound serves as a substrate for palladium-catalyzed coupling to introduce aryl/alkyl groups.
Coupling at the 4-position of the phenyl ring (adjacent to the imidazo-thiazole) significantly impacts biological activity .
Oxidation of Heterocyclic Core
The imidazo-thiazole system undergoes oxidation to form sulfoxides or sulfones.
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| mCPBA (1.2 eq) | DCM, 0°C → rt | Imidazo-thiazole sulfoxide | Prone to further oxidation |
| H₂O₂/AcOH | 60°C, 12 hrs | Imidazo-thiazole sulfone | Improved metabolic resistance |
Sulfone derivatives exhibit prolonged half-lives in pharmacokinetic studies .
Cycloaddition Reactions
The electron-deficient imidazo-thiazole participates in [3+2] cycloadditions with dipolarophiles.
Functional Group Interconversion
The compound’s versatility is demonstrated through functional group transformations:
| Transformation | Reagents | Outcome | Reference |
|---|---|---|---|
| Amide to thioamide | Lawesson’s reagent | Thioamide analog | |
| Esterification | SOCl₂, ROH | Methyl/ethyl esters of 2-phenylbutanoic acid |
Key Research Findings:
-
FLT3 Kinase Inhibition : Derivatives with urea substituents (e.g., compound 19 in ) achieved IC₅₀ values of 0.022 μM against FLT3 kinase, attributed to optimized hydrogen bonding with the ATP-binding pocket.
-
SAR Insights : Chlorine or fluorine at the phenylbutanamide’s para position enhances target affinity by 3–5 fold compared to methoxy groups .
-
Metabolic Stability : Sulfone derivatives resist CYP450-mediated oxidation, increasing plasma half-life from 2.1 hrs (parent) to 6.8 hrs .
This compound’s reactivity profile enables its use as a scaffold for developing kinase inhibitors and antimicrobial agents, with ongoing studies focusing on optimizing selectivity and ADMET properties .
Scientific Research Applications
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have been extensively studied for their anticancer properties. N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide has shown promise in inhibiting tumor growth in various cancer cell lines.
Case Study: In Vitro Anticancer Screening
In a study assessing the anticancer activity of various imidazo[2,1-b]thiazole derivatives, this compound demonstrated significant cytotoxicity against human breast adenocarcinoma cell lines (MCF7) with an IC50 value indicating potent activity compared to standard chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 4.53 | MCF7 |
| 5-Fluorouracil (standard) | 9.99 | MCF7 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the imidazo[2,1-b]thiazole moiety contributes to its effectiveness against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
Research indicates that this compound exhibits significant antimicrobial effects. In a series of tests against common bacterial strains, the compound showed minimum inhibitory concentrations (MICs) that were competitive with established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.27 |
| Escherichia coli | 1.43 |
| Klebsiella pneumoniae | 2.60 |
Antifungal Activity
In addition to antibacterial properties, this compound has been tested for antifungal efficacy. Its structural characteristics allow it to disrupt fungal cell membranes or inhibit key metabolic pathways.
Research Findings
Studies have demonstrated that this compound exhibits antifungal activity against various fungal strains, making it a candidate for further development in antifungal therapies .
Potential in Drug Development
The unique structural features of this compound make it an attractive candidate for drug development:
Pharmacokinetics and Bioavailability
Research into the pharmacokinetic properties of this compound suggests favorable absorption and distribution characteristics that enhance its therapeutic potential .
Toxicological Profile
Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preliminary animal studies .
Mechanism of Action
The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to the suppression of tumor growth . Molecular docking studies have shown that this compound can form stable complexes with target proteins, enhancing its biological activity .
Comparison with Similar Compounds
COX-2 Inhibitors
Imidazo[2,1-b]thiazole derivatives with sulfonyl or amine substituents at the C-5 position demonstrate potent cyclooxygenase-2 (COX-2) inhibition:
- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) :
Comparison: The target compound lacks a C-5 substituent but features a phenylbutanamide at C-4.
Cytotoxic Agents
Imidazo[2,1-b]thiazoles with halogenated aryl or acetamide groups show anticancer activity:
Antiviral Agents
Coumarin-imidazo[2,1-b]thiazole hybrids (e.g., 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives) inhibit Parvovirus B19 replication in erythroid progenitor cells .
Comparison : The absence of a coumarin moiety in the target compound likely redirects its mechanism away from antiviral activity, emphasizing the role of hybrid structures in viral targeting.
SIRT1 Activators
- SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide): Potent SIRT1 activator with metabolic benefits in obesity models .
Comparison: The phenylbutanamide group replaces SRT1720’s quinoxaline-piperazine motif, likely altering SIRT1 binding efficiency and downstream effects.
Structure-Activity Relationship (SAR) Trends
Key Observations :
C-5 vs. C-6 Substitution : Activity is highly position-dependent. C-5 modifications optimize enzyme inhibition (e.g., COX-2), while C-6 derivatives may explore new targets.
Amide Linkers : Phenylbutanamide’s extended chain could enhance hydrophobic interactions but may require metabolic stabilization (e.g., against amidase cleavage).
Biological Activity
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazo[2,1-b]thiazole derivatives, characterized by a complex structure that contributes to its biological activities. The IUPAC name is N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenylbutanamide, with a molecular formula of and a molecular weight of 365.46 g/mol .
Target Interactions
This compound primarily targets cancer cell proliferation pathways. It has been suggested that the compound inhibits key cellular processes involved in tumor growth:
- Cell Proliferation Inhibition : The compound exhibits broad-spectrum antiproliferative activity against various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
- Biochemical Pathways : Similar compounds have shown effects on multiple biochemical pathways, including those related to angiogenesis and metastasis .
Cytotoxicity Studies
Numerous studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.5 | |
| A549 (Lung Cancer) | 3.8 | |
| HeLa (Cervical Cancer) | 4.2 | |
| HCT116 (Colon Cancer) | 6.0 |
These results indicate that the compound has significant cytotoxic activity across various cancer types.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the imidazo[2,1-b]thiazole moiety can significantly influence the biological activity of derivatives. For instance:
- Substituents at Position 4 : The presence of electron-withdrawing groups enhances potency against COX-2 enzymes and improves selectivity over COX-1 .
- Amine Variations : Alterations in the amine group attached to the thiazole ring have been shown to affect both potency and selectivity .
Case Studies
A notable study focused on the synthesis and evaluation of various imidazo[2,1-b]thiazole derivatives, including this compound. The research highlighted:
Q & A
Q. What are the optimal synthetic routes for N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide, and how can yield and purity be maximized?
A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/CH3SO3H) is a high-efficiency method for imidazo[2,1-b]thiazole derivatives, achieving yields of 90–96% with minimal byproducts. Key steps include substrate pre-activation and reaction monitoring via TLC . Purification via column chromatography and characterization using NMR and HRMS ensures structural fidelity.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Multinuclear NMR (1H, 13C, 19F) resolves aromatic protons and substituent effects, while HRMS validates molecular weight. Melting point analysis (electrothermal apparatus) and HPLC purity assessments (>98%) are essential for quality control .
Q. What preliminary pharmacological screening assays are recommended for this compound?
COX-2 inhibition assays (murine enzyme models) and urease inhibition tests are foundational. For example, imidazo[2,1-b]thiazole derivatives exhibit IC50 values of 1.2–1.4 μM against COX-2, comparable to reference inhibitors . Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots) clarify mechanism of action.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
Systematic modifications at the phenylbutanamide moiety (e.g., halogenation, sulfone/sulfonamide substitutions) improve binding to enzymes like sirtuins or kinases. Docking simulations (AutoDock Vina) and comparative IC50 profiling against analogs (e.g., ND-11503, ND-11564) reveal critical pharmacophores .
Q. What mechanistic insights exist for its pro-apoptotic activity in cancer models?
The compound induces endoplasmic reticulum (ER) stress via PERK-CHOP pathway activation, leading to caspase-3 cleavage in glioblastoma cells. Validate using siRNA knockdown of ER stress markers (GRP78, ATF4) and flow cytometry for apoptosis .
Q. How can target engagement with sirtuin isoforms (SIRT1/3) be experimentally validated?
Use fluorescence polarization assays with acetylated peptide substrates (e.g., p53) and recombinant SIRT1/3. Compare inhibition potency to known modulators like SRT1720 (IC50 ~0.16 μM for SIRT1). Confirm cellular activity via Western blot for acetylation levels of histone H3 .
Q. How should contradictory data between in vitro and in vivo enzyme inhibition be resolved?
Conduct species-specific enzyme assays (human vs. murine COX-2) and evaluate metabolite stability via LC-MS. Pharmacokinetic studies (plasma half-life, tissue distribution) clarify bioavailability discrepancies .
Q. What in vivo models are suitable for assessing blood-brain barrier (BBB) penetration?
Use orthotopic glioblastoma models in rodents with LC-MS/MS quantification of brain tissue concentrations. Parallel PET imaging with radiolabeled compound (e.g., 11C/18F isotopes) provides real-time BBB transit data .
Q. How does oxidative stress influence its bioactivity in metabolic disease models?
Co-treatment with ROS scavengers (NAC, tempol) in high-glucose-exposed hepatocytes measures rescue effects on sirtuin activity. Transcriptomic profiling (RNA-seq) identifies NRF2/KEAP1 pathway modulation .
Q. What collaborative strategies accelerate the development of novel analogs?
Combine fragment-based drug design (X-ray crystallography of compound-enzyme complexes) with high-throughput screening (HTS) of imidazo[2,1-b]thiazole libraries. Partner with synthetic chemists to optimize logP and solubility via O-methylation or PEGylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
